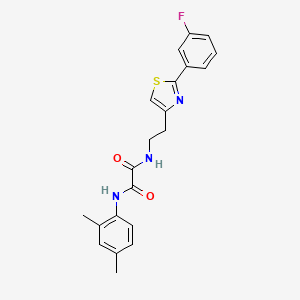

N1-(2,4-dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide

Description

N1-(2,4-Dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide is an oxalamide derivative featuring a 2,4-dimethylphenyl group and a 3-fluorophenyl-substituted thiazole moiety linked via an ethyl spacer. Oxalamides are characterized by their amide bond stability and modular substituent design, enabling tailored interactions with biological targets such as the TAS1R1/TAS1R3 umami taste receptor .

Properties

IUPAC Name |

N'-(2,4-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2S/c1-13-6-7-18(14(2)10-13)25-20(27)19(26)23-9-8-17-12-28-21(24-17)15-4-3-5-16(22)11-15/h3-7,10-12H,8-9H2,1-2H3,(H,23,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSOSDINHACRNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,4-dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C21H20FN3O2S

- Molecular Weight: 395.47 g/mol

- IUPAC Name: this compound

- Chemical Structure: Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring and the fluorophenyl group enhance its binding affinity to various enzymes and receptors, potentially leading to inhibition or modulation of biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating its potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Cell line assays indicate that it induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. This suggests a promising avenue for further research into its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, administration of this compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Research Findings and Applications

Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity. Researchers are exploring various derivatives to improve efficacy and reduce toxicity.

Summary of Research Findings

- Antimicrobial Activity: Effective against multiple bacterial strains.

- Anticancer Potential: Induces apoptosis in cancer cell lines.

- Anti-inflammatory Properties: Reduces pro-inflammatory cytokines in vivo.

Comparison with Similar Compounds

N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336, FL-no. 16.099)

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (FL-no. 16.101)

- Substituents : 2-Methoxy-4-methylbenzyl (electron-donating groups) and pyridin-2-yl ethyl.

- Safety: Shares the NOEL of 100 mg/kg bw/day with S336 due to structural and metabolic similarities .

The thiazole ring (vs. pyridine in S336) introduces sulfur-based π-stacking capabilities, which may alter receptor binding or metabolic pathways .

Thiazole-Containing Analogues

Ethyl 2-(4-((2-(4-(3-(3-Fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10a)

- Structure : Features a 3-fluorophenyl-ureido-thiazole core.

- Activity : Exhibits high yield (87.7%) and molecular weight (498.2 g/mol), suggesting synthetic accessibility and stability .

Comparison with Target Compound :

While both compounds incorporate a 3-fluorophenyl-thiazole moiety, the target compound’s oxalamide linker (vs. ureido in 10a) may confer greater conformational rigidity and resistance to hydrolysis .

Fluorinated Oxalamides in Pharmaceuticals

N1-(4-Chloro-3-(Trifluoromethyl)phenyl)-N2-(2-Fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c)

- Structure : Contains trifluoromethyl and fluoro substituents.

- Properties : High melting point (260–262°C) and IR bands indicative of strong hydrogen bonding (e.g., 1668 cm⁻¹ for amide C=O) .

Key Data Table: Structural and Functional Comparison

Research Findings and Implications

- Metabolic Stability : The oxalamide linker in the target compound likely resists hydrolysis, similar to S336, due to steric hindrance and electronic effects .

- Activity Modulation : The thiazole ring’s sulfur atom may enhance binding to metal-containing enzymes or receptors compared to pyridine-based analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.